molecular formula C17H12N4O2S B2641308 N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034340-24-2

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2641308
CAS No.: 2034340-24-2
M. Wt: 336.37
InChI Key: IOFQXSXZSZXBFJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a benzothiadiazole core fused with a pyridinylmethyl group substituted with a furan moiety. Its structure combines electron-deficient (benzothiadiazole) and electron-rich (furan, pyridine) components, making it a candidate for applications in medicinal chemistry and materials science. The benzothiadiazole scaffold is known for its bioactivity in kinase inhibition and anticancer applications , while the pyridine-furan substituent may enhance solubility and binding affinity .

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-17(12-3-4-14-15(7-12)21-24-20-14)19-9-11-6-13(10-18-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFQXSXZSZXBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling with benzo[c][1,2,5]thiadiazole. The final step involves the formation of the carboxamide group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

The compound shares structural homology with several bioactive carboxamides and benzothiadiazole derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀ or EC₅₀) Reference
Target Compound Benzo[c][1,2,5]thiadiazole-5-carboxamide Pyridin-3-ylmethyl, furan-2-yl Not reported N/A
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) Thiazole-5-carboxamide Phenyl, hydrazinecarbothioamide HepG-2: 1.61 ± 1.92 µg/mL
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Thiazole-2-carboxamide Piperazine, pyridin-3-yl Not tested
ND-11543 (Imidazo[2,1-b]thiazole-5-carboxamide) Imidazo[2,1-b]thiazole Trifluoromethylpyridinyl, piperazine Anti-tuberculosis activity

Key Observations :

  • Bioactivity : Thiazole-5-carboxamide derivatives (e.g., compound 3) exhibit potent anticancer activity against HepG-2 cells, suggesting that the carboxamide group and heterocyclic core are critical for cytotoxicity . The target compound’s lack of reported bioactivity highlights a gap in current research.
  • Substituent Effects : Piperazine and morpholine substituents (e.g., 4g ) improve solubility and pharmacokinetics, whereas bulky groups like trifluoromethylpyridinyl (ND-11543 ) enhance target specificity. The furan-pyridine moiety in the target compound may offer unique electronic properties for binding interactions.
Physicochemical Properties

Comparative spectral and synthetic

Property Target Compound 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) ND-12025 (Imidazo[2,1-b]thiazole)
Synthetic Route Not reported Mannich reaction with paraformaldehyde and amines EDC-mediated coupling
Melting Point Not reported White solid, m.p. unspecified Off-white solid, 62% yield
1H NMR (δ ppm) Not reported Aromatic protons at 7.2–8.5, morpholine at 3.6–4.0 Pyridine protons at 8.1–8.3
Bioactivity Focus Hypothesized anticancer Anticancer (structural analog) Anti-tuberculosis

Key Observations :

  • The target compound’s synthesis route remains underexplored compared to EDC-mediated couplings or Mannich reactions used for analogues .
  • Spectral data gaps (e.g., 1H NMR) limit direct comparisons, though furan’s characteristic peaks (~6.3–7.4 ppm) and benzothiadiazole’s deshielded protons (~8.0–9.0 ppm) are expected .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₇H₁₂N₄O₂S
Molecular Weight 336.4 g/mol
CAS Number 2034344-26-6

Synthesis

The synthesis of this compound typically involves multi-step reactions. Initial steps often include the preparation of furan and pyridine intermediates followed by their coupling with benzo[c][1,2,5]thiadiazole derivatives under specific conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds related to benzo[c][1,2,5]thiadiazoles have been shown to inhibit tumor growth by targeting specific pathways involved in cancer progression. A study demonstrated that similar compounds exhibited significant activity against activin receptor-like kinase 5 (ALK5), a key player in tumor growth and metastasis .

The biological activity of this compound is believed to involve its interaction with various molecular targets. The compound may modulate the activity of enzymes or receptors involved in cellular signaling pathways. This modulation can lead to altered cell proliferation and apoptosis in cancer cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the furan and pyridine rings can significantly influence biological activity. For example, modifications that enhance lipophilicity or increase hydrogen bonding potential have been shown to improve receptor binding affinity and biological efficacy .

Case Studies and Research Findings

Several studies have documented the biological evaluation of related compounds:

  • Study on ALK5 Inhibition : A series of benzo[c][1,2,5]thiadiazole derivatives were synthesized and evaluated for their ability to inhibit ALK5. Among these derivatives, some exhibited IC50 values in the low micromolar range, indicating potent activity .
  • Antiviral Activity : Research has also explored the antiviral potential of similar heterocycles. Compounds demonstrated significant inhibition of viral replication in vitro, suggesting that modifications on the thiadiazole core could enhance antiviral properties .

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